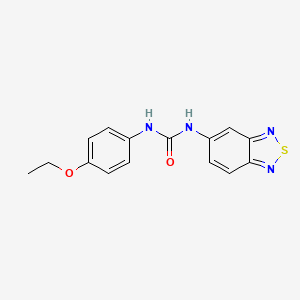
N-2,1,3-benzothiadiazol-5-yl-N'-(4-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-2,1,3-benzothiadiazol-5-yl-N'-(4-ethoxyphenyl)urea and its derivatives often involves reactions under specific conditions. A general approach includes the reaction of amino thiadiazole derivatives with substituted isocyanates or trichloroacetamides, sometimes facilitated by microwave irradiation or other catalysts to yield high purity products (Zheng-jun, 2007).
Molecular Structure Analysis
X-ray crystallography, NMR, and IR techniques are commonly employed to determine the molecular structure of these compounds. These analyses reveal that the urea scaffold within the molecule is typically planar due to intramolecular hydrogen bonding, facilitating a more stable conformation (Song, Tan, & Wang, 2008).
Chemical Reactions and Properties
The chemical properties of these ureas include their ability to undergo various reactions, including cyclization and substitution, enabling the synthesis of a wide range of derivatives with potential biological activities. The reactivity of these compounds is influenced by the presence of functional groups and the overall molecular structure.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are influenced by the molecular arrangement and substitutions on the thiadiazole and phenyl rings. These properties are crucial for determining the compound's suitability for specific applications, including its bioavailability and stability (Li & Chen, 2008).
Chemical Properties Analysis
Chemical properties, including reactivity towards other compounds, stability under different conditions, and the ability to form bonds with specific targets, are central to the utility of these ureas in various scientific fields. Studies have shown that these compounds exhibit a range of activities, from antimicrobial to anticancer properties, depending on the substitution pattern on the thiadiazole ring and the phenyl group (Shankar et al., 2017).
properties
IUPAC Name |
1-(2,1,3-benzothiadiazol-5-yl)-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-2-21-12-6-3-10(4-7-12)16-15(20)17-11-5-8-13-14(9-11)19-22-18-13/h3-9H,2H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEOUTUJJXSJHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

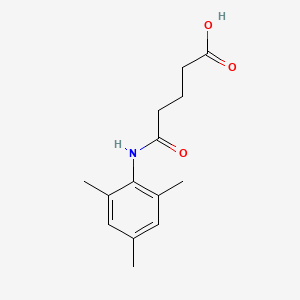
![N-1,3-benzodioxol-5-yl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5635228.png)
![3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B5635233.png)
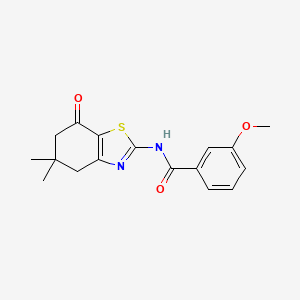
![1'-[3-(1H-imidazol-2-yl)benzoyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5635266.png)
![2-methyl-4-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-5-(methylsulfonyl)pyrimidine](/img/structure/B5635272.png)


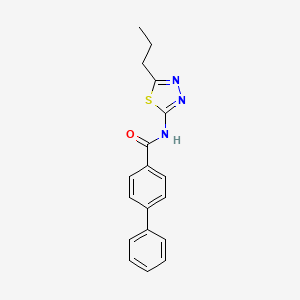
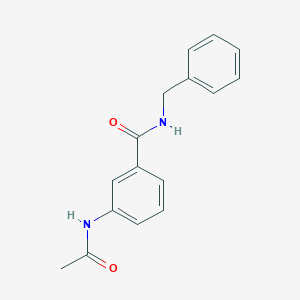
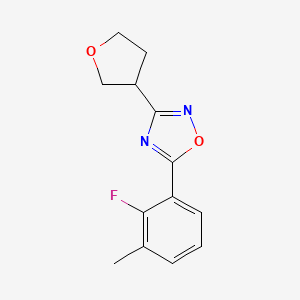
![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(phenylacetyl)piperidine](/img/structure/B5635303.png)
![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine](/img/structure/B5635304.png)
![N-[1-cyclohexylidene-2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B5635306.png)